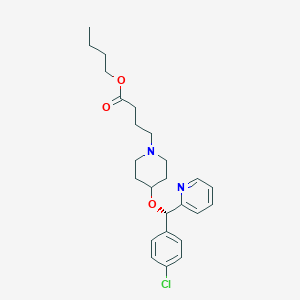![molecular formula C28H22N4O4S4 B13431777 Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid: is a complex organic compound with the molecular formula C28H22N4O4S4 and a molecular weight of 606.76 g/mol . This compound is primarily used as an intermediate in the synthesis of N,N’-Bis(2-mercaptobenzoyl)hydrazide , which is a selective inhibitor of HIV-1 integrase. It is known for its specificity in targeting HIV-1 integrase without affecting other retroviral targets or human topoisomerases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid typically involves the reaction of 2-mercaptobenzoyl hydrazide with 2,2’-dithiobis-benzoic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of catalysts or specific temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the final product.
化学反応の分析
Types of Reactions: Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, such as thiol or disulfide groups, which can further participate in other chemical reactions.
科学的研究の応用
Chemistry: In chemistry, Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is used as a building block for synthesizing more complex molecules. Its ability to form disulfide bonds makes it valuable in the study of redox reactions and thiol-disulfide exchange processes.
Biology: In biological research, this compound is used to study the inhibition of HIV-1 integrase, a key enzyme in the replication of the HIV virus. Its specificity for HIV-1 integrase makes it a valuable tool in antiviral research.
Medicine: In medicine, the compound’s role as an HIV-1 integrase inhibitor has potential therapeutic applications in the treatment of HIV/AIDS. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is used in the production of pharmaceuticals and other chemical products. Its ability to form stable disulfide bonds makes it useful in various manufacturing processes.
作用機序
The mechanism of action of Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid involves the inhibition of HIV-1 integrase. This enzyme is responsible for integrating the viral DNA into the host cell genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the replication of the virus. The molecular targets include the active site of the integrase enzyme, where the compound binds and blocks its activity.
類似化合物との比較
N,N’-Bis(2-mercaptobenzoyl)hydrazide: This compound is directly related to Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid and shares similar properties and applications.
2-Mercaptobenzoyl Hydrazide: A precursor in the synthesis of the target compound, it also exhibits similar reactivity and functional group characteristics.
Uniqueness: Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is unique in its ability to specifically inhibit HIV-1 integrase without affecting other enzymes or viral targets. This specificity makes it a valuable tool in antiviral research and potential therapeutic applications.
特性
分子式 |
C28H22N4O4S4 |
|---|---|
分子量 |
606.8 g/mol |
IUPAC名 |
2-sulfanyl-N'-[2-[[2-[[(2-sulfanylbenzoyl)amino]carbamoyl]phenyl]disulfanyl]benzoyl]benzohydrazide |
InChI |
InChI=1S/C28H22N4O4S4/c33-25(17-9-1-5-13-21(17)37)29-31-27(35)19-11-3-7-15-23(19)39-40-24-16-8-4-12-20(24)28(36)32-30-26(34)18-10-2-6-14-22(18)38/h1-16,37-38H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) |
InChIキー |
LLSCXYAYBZEUTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NNC(=O)C4=CC=CC=C4S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)





![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)

![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)


